![molecular formula C17H17ClN2O3S B2765741 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1903286-44-1](/img/structure/B2765741.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiophene-2-carboxamide is a compound that showcases intricate chemistry through its molecular architecture. It consists of a 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin scaffold, which is fused to an ethyl bridge linked to a 4-methylthiophene-2-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin
The synthesis often begins with 7-chloro-benzofuran which undergoes an oxidation reaction using common oxidizing agents such as PCC or CrO3.
This is followed by an amination process, introducing an oxazepine ring.
Attachment of the Ethyl Linker
A reductive amination reaction might be used to connect the ethyl linker to the oxazepine ring. This step typically uses agents like sodium cyanoborohydride (NaBH3CN).
Incorporation of the 4-Methylthiophene-2-carboxamide
This involves a nucleophilic substitution reaction where the nitrogen on the oxazepine ethyl chain attacks the electrophilic carbon in the thiophene ring, forming the final amide bond.
Industrial Production Methods
On an industrial scale, the steps mentioned above are carried out in larger reactors with precise control over temperature, pressure, and stoichiometry to maximize yield and minimize by-products. Common solvents and catalysts employed may include DMF (dimethylformamide), toluene, and palladium-based catalysts for facilitating specific coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be oxidized to introduce additional functional groups.
Reduction: : Certain portions of the molecule can undergo reduction, potentially altering the oxazepine ring structure.
Substitution: : The chloro group on the benzofuran ring is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : PCC (pyridinium chlorochromate), KMnO4 (potassium permanganate).
Reducing Agents: : NaBH3CN (sodium cyanoborohydride), LiAlH4 (lithium aluminium hydride).
Nucleophiles: : Ammonia, amines.
Major Products Formed
Depending on the reaction conditions, the main products can include further functionalized thiophene derivatives, modified oxazepine rings, or substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Synthesis Studies: : Used as a model compound to understand the intricacies of multistep organic synthesis.
Biology
Bioactive Studies: : Examined for potential biological activities such as anti-inflammatory or antimicrobial properties.
Medicine
Drug Development: : Investigated for its pharmacological potential as a scaffold for therapeutic agents.
Industry
Material Science: : Potential use as a precursor in the synthesis of polymers or other advanced materials.
Mechanism of Action
The compound functions by interacting with various molecular targets, potentially including enzymes or receptors, depending on its chemical modifications. Pathways involved could span from inhibition of specific enzymatic activities to modulation of signaling pathways critical to cellular functions.
Comparison with Similar Compounds
7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin Derivatives
These often share a common oxazepine core but vary in their substituents, affecting their chemical properties and applications.
4-Methylthiophene-2-carboxamide Analogs
Similar compounds might differ by the presence of other alkyl or aryl groups on the thiophene ring, impacting their reactivity and biological activity.
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiophene-2-carboxamide stands out due to its unique combination of structural elements, merging the properties of both oxazepine and thiophene rings, leading to potential diverse applications in various fields.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-11-6-15(24-10-11)17(22)19-4-5-20-8-12-7-13(18)2-3-14(12)23-9-16(20)21/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNRQAXFKDWMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
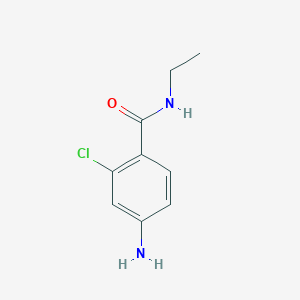
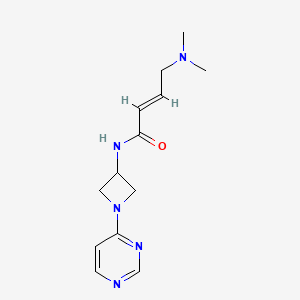
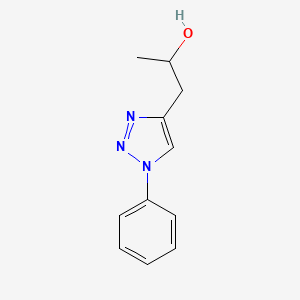
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2765665.png)
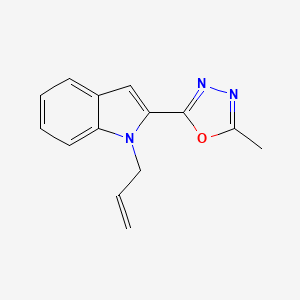
![ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765669.png)
![N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2765671.png)
![2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2765673.png)
![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2765674.png)
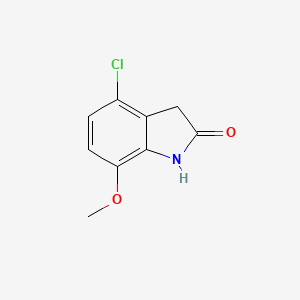
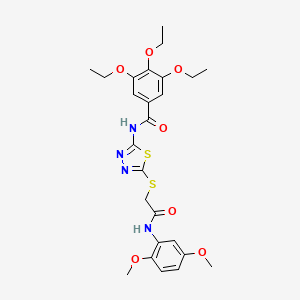
![5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2765679.png)
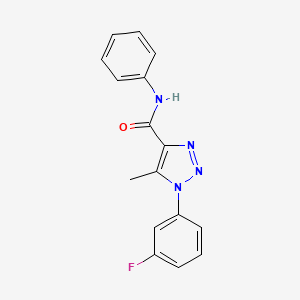
![3-butyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
